molecular formula C13H14N2O2 B1287132 [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid CAS No. 29544-08-9

[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid

Cat. No.: B1287132
CAS No.: 29544-08-9
M. Wt: 230.26 g/mol
InChI Key: IYGXMMGBIJLILT-UHFFFAOYSA-N
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Description

[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid (CAS: 29544-08-9) is a pyrazole-derived organic compound with the molecular formula C₁₃H₁₄N₂O₂ and a molar mass of 230.26 g/mol . Structurally, it consists of a phenyl ring substituted at the para position with a 3,5-dimethylpyrazole moiety, linked to an acetic acid group.

Properties

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)8-13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGXMMGBIJLILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591935
Record name [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29544-08-9
Record name [4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of [4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Impact on Properties/Activity Reference
This compound C₁₃H₁₄N₂O₂ 230.26 Phenyl-pyrazole linkage, acetic acid group Baseline for comparison; moderate polarity
2-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid C₁₃H₁₂FN₂O₂ 248.25 Fluorine at phenyl position 2 Increased electron-withdrawing effect; enhanced acidity
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid C₉H₁₄N₂O₂ 182.22 Ethyl group at pyrazole N1; no phenyl ring Reduced steric bulk; higher lipophilicity
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid C₇H₈BrN₂O₂ 247.06 Bromine at pyrazole position 4 Increased steric hindrance; potential for nucleophilic substitution
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine C₁₂H₁₅N₃ 201.27 Acetic acid replaced by methanamine Altered polarity; basic functional group
(E)-2-(3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid C₁₃H₁₄N₄O₂ 258.28 Phenyldiazenyl group at pyrazole position 4 Extended conjugation; potential for UV activity

Biological Activity

[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid is an organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer effects. The following sections will delve into its biological activity, mechanisms, and relevant case studies.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • IUPAC Name : 2-[4-(3,5-dimethylpyrazol-1-yl)phenyl]acetic acid

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various molecular targets including:

  • Enzymes involved in inflammatory pathways
  • Receptors associated with pain and inflammation
  • Potential DNA interactions that inhibit cancer cell proliferation

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole structures exhibit significant antimicrobial properties. For instance:

  • MIC Values : Compounds similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity:

  • HRBC Membrane Stabilization : Studies report stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives:

  • Inhibition of Cancer Cell Growth : Compounds with the pyrazole structure have been reported to inhibit the growth of several cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Antiproliferative Activity : The antiproliferation activity was confirmed through both in vitro and in vivo studies, suggesting that this class of compounds could be further developed as anticancer agents .

Study on Anticancer Activity

A study focusing on a series of pyrazole derivatives revealed that those containing the phenylacetic acid moiety exhibited enhanced antiproliferative effects against various cancer cell lines. Notably, compounds with substitutions at the 3 and 5 positions of the pyrazole ring showed increased potency against breast and liver cancer cells .

Antimicrobial Evaluation

Another research effort evaluated the antimicrobial efficacy of benzofuran–pyrazole-based compounds, which included derivatives similar to this compound. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential applicability of this compound in treating infections .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3,5-Dimethyl-1H-pyrazole StructureAnticancer, antibacterial
Phenylacetic Acid StructureAnti-inflammatory
4-Pyridyl-Pyrazole StructureModerate antimicrobial

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